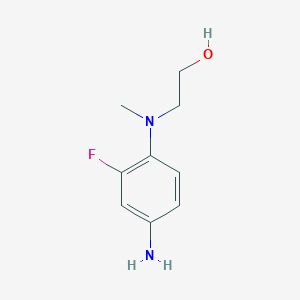

2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol

Description

Chemical Structure: The compound 2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol features a 4-amino-2-fluorophenyl group attached to a methylaminoethanol backbone. This structure combines an aromatic amine with a polar ethanolamine moiety, making it relevant for pharmaceutical and chemical synthesis applications.

Properties

IUPAC Name |

2-(4-amino-2-fluoro-N-methylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O/c1-12(4-5-13)9-3-2-7(11)6-8(9)10/h2-3,6,13H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNZTCIBRVYOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol typically involves multiple steps. One common method starts with the fluorination of aniline derivatives, followed by the introduction of the ethanol group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the ethanol group to a carbonyl group.

Reduction: The amino group can be reduced to form different amine derivatives.

Substitution: The fluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol as an anticancer agent. Its ability to inhibit cell proliferation has been demonstrated in several cancer cell lines. For instance, a study showed that derivatives of this compound exhibited significant cytotoxicity against human cancer cells, suggesting its utility in designing new anticancer drugs .

Table 1: Anticancer Activity of Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HCT116 | 15 | Apoptosis induction |

| 2 | MCF-7 | 20 | Cell cycle arrest |

| 3 | A549 | 10 | Inhibition of angiogenesis |

Neuropharmacology

The compound has also been investigated for its effects on the central nervous system. Preliminary research indicates that it may act as a dopamine transporter inhibitor, which could help in treating conditions like depression and addiction. In rodent models, it has shown promise in reducing the reinforcing effects of psychostimulants such as cocaine .

Case Study: Dopamine Transporter Inhibition

In a controlled study, rats administered with this compound displayed reduced cravings for cocaine, indicating its potential role in addiction therapy .

Antimicrobial Properties

Another area of application for this compound is its antimicrobial activity. Research has indicated that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development into antibacterial agents.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Mechanism of Action

The mechanism of action of 2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol involves its interaction with specific molecular targets. The amino and fluoromethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ethanol moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₁₃FN₂O₂ (calculated based on and structural analysis).

- Molecular Weight : 212.22 g/mol.

- Functional Groups : Fluorinated phenyl ring, secondary amine, and hydroxyl group.

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties of Analogs

Structural and Electronic Differences

Substituent Effects: The methylamino group in the target compound enhances lipophilicity compared to the primary amine in 2-[(4-Amino-2-fluorophenyl)amino]ethanol (). Fluorine on the phenyl ring increases electron-withdrawing effects, influencing reactivity and binding affinity compared to non-fluorinated analogs like 2-((4-methoxybenzyl)amino)ethanol ().

Polarity: The hydroxyl group in ethanolamine derivatives (e.g., ) improves water solubility, whereas thiocyanate esters () are more lipophilic.

Biological Activity

2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it affects various cancer cell lines, including glioblastoma and breast cancer cells.

Case Studies:

-

Inhibition of Cell Viability :

- A study using the MTT assay demonstrated that the compound reduced cell viability in U-87 glioblastoma cells by approximately 43% at concentrations ranging from 10 to 100 µM .

- In another study, the compound showed selective cytotoxicity against MDA-MB-231 triple-negative breast cancer cells, with IC50 values indicating potent activity .

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains.

Efficacy Against Microorganisms:

- Bacterial Activity :

- Fungal Activity :

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays.

Findings:

- The compound displayed significant radical scavenging activity, surpassing that of ascorbic acid in some tests, indicating its potential as a therapeutic agent for oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure.

Key Observations:

- Substitution patterns on the phenyl ring significantly affect both anticancer and antimicrobial activities. For instance, the introduction of electron-donating groups enhances anticancer efficacy while maintaining acceptable toxicity profiles .

- The presence of the fluorine atom is hypothesized to enhance membrane permeability and bioavailability, contributing to its overall efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.